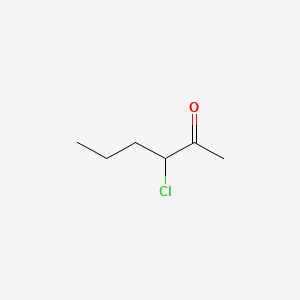
3-Chlorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorohexan-2-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, specifically a chloro-substituted hexanone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorohexan-2-one can be synthesized through several methods. One common approach involves the chlorination of hexan-2-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the oxidation of 3-chlorohexanol. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction conditions must be carefully controlled to prevent over-oxidation to carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Chlorohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can convert the ketone to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted hexanones with various functional groups.
Reduction: Yields 3-chlorohexanol.
Oxidation: Results in 3-chlorohexanoic acid.
Scientific Research Applications
3-Chlorohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chlorohexan-2-one involves its reactivity as a chlorinated ketone. The chlorine atom makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
3-Chlorohexan-2-one can be compared with other similar compounds such as:
3-Bromohexan-2-one: Similar in structure but with a bromine atom instead of chlorine. Bromine is less electronegative than chlorine, affecting the reactivity and selectivity of reactions.
3-Iodohexan-2-one: Contains an iodine atom, which is larger and more polarizable than chlorine, leading to different reaction kinetics and mechanisms.
3-Fluorohexan-2-one: Fluorine is more electronegative than chlorine, resulting in a stronger inductive effect and different chemical behavior.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2832-55-5 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
3-chlorohexan-2-one |
InChI |
InChI=1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
InChI Key |
BMAOXIKHKBCNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















